N-benzylstearamide
Overview
Description
N-Benzylstearamide: is a fatty acid amide derived from stearic acid and benzylamine. It is a white solid with a faint characteristic odor and is known for its applications in various industrial and scientific fields. The compound’s molecular formula is C₂₅H₄₃NO, and it has a molecular weight of 373.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylstearamide can be synthesized through a solventless direct amidation reaction. This involves reacting stearic acid with benzylamine at 140°C for 24 hours under metal- and catalyst-free conditions . The reaction is conducted in air without any special treatment or activation, making it a practical and efficient method.
Industrial Production Methods: In industrial settings, this compound is typically produced through similar amidation reactions but on a larger scale. The process may involve the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-Benzylstearamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N-Benzylstearamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fatty acid amides.
Medicine: Explored for its potential therapeutic applications, particularly in the modulation of the endocannabinoid system.
Industry: Utilized as a solid lubricant in plastic processing, rubber products, and textile manufacturing. It also serves as a surfactant and dispersant in emulsification and dispersion processes.
Mechanism of Action
N-Benzylstearamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH). By inhibiting this enzyme, this compound prevents the degradation of endocannabinoids, leading to increased levels of these signaling molecules in the nervous system . This mechanism is thought to contribute to its neuroprotective and modulatory effects on the endocannabinoid system.
Comparison with Similar Compounds
- N-Benzyloleamide
- N-Benzyloctadeca-9Z,12Z-dienamide
- N-Benzyloctadeca-9Z,12Z,15Z-trienamide
Comparison: N-Benzylstearamide is unique among these compounds due to its specific fatty acid chain length and saturation. While N-Benzyloctadeca-9Z,12Z-dienamide and N-Benzyloctadeca-9Z,12Z,15Z-trienamide have unsaturated fatty acid chains, this compound has a fully saturated stearic acid moiety . This structural difference influences its inhibitory activity on FAAH and its overall biological effects.
Properties
IUPAC Name |
N-benzyloctadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXODJGLAVBPVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277650 | |
Record name | n-benzyloctadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5327-45-7 | |
Record name | N-(Phenylmethyl)octadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5327-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 3333 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC3333 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-benzyloctadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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